Eucalmaidin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

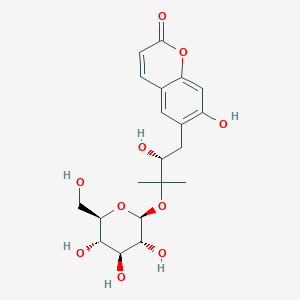

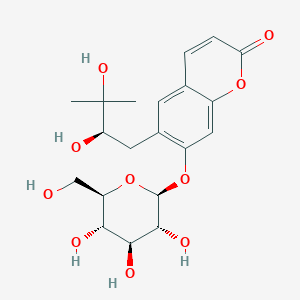

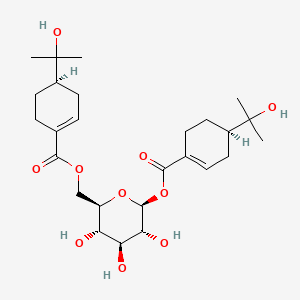

Eucalmaidin E, also known as Cuniloside B, is a non-volatile glucose monoterpene ester . It is a natural product found in Eucalyptus cypellocarpa, Eucalyptus polybractea, and other organisms .

Synthesis Analysis

Eucalmaidin E is one of the phenolic compounds isolated from the branches of Eucalyptus maideni . The structures of these compounds were established by spectroscopic studies (MS, and 1D- and 2D-NMR), chemical degradation, and modified Mosher’s method .

Molecular Structure Analysis

The molecular formula of Eucalmaidin E is C26H40O10 . The structure of Eucalmaidin E was determined based on spectroscopic analyses (HSQC, HMBC, and 1H−1H COSY), chemical degradation, and enzymatic hydrolysis .

Chemical Reactions Analysis

Eucalmaidin E is a phenolic compound. Phenolic compounds are known for their antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties. Additionally, they inhibit carcinogenesis and cancer development .

Physical And Chemical Properties Analysis

Eucalmaidin E has a molecular weight of 512.6 g/mol . It is a fat-soluble compound .

Applications De Recherche Scientifique

Role in Essential Oil Biosynthesis

Cuniloside B is a monoterpenoid ester found in Eucalyptus . It is believed to play a role in essential oil biosynthesis or mobilization from sites of synthesis to secretory cavity lumena . This suggests that Cuniloside B could be a key player in the production of essential oils, which have various applications in industries such as cosmetics, food, and pharmaceuticals.

Widespread Occurrence in Eucalyptus

Cuniloside B has been found in leaf extracts of 28 diverse eucalyptus species, indicating its widespread occurrence . This could potentially make it a readily available compound for research and commercial applications.

Non-Volatile Component of Essential Oil Secretory Cavities

Cuniloside B is a non-volatile component found within the secretory cavities of Eucalyptus leaves . This suggests that it could play a role in the storage or stability of essential oils, which are typically volatile.

Potential Antitumor Activity

Research on Eucalyptus leaf residues, which contain triterpenoids (a class of compounds that includes Cuniloside B), has shown moderate inhibitory effects on human breast cancer cell MDA-MB-231, gastric adenocarcinoma cell SGC-7901, and cervical cancer cell Hela . This suggests that Cuniloside B could potentially have antitumor properties.

Preservation of Fruits

Eucalyptus essential oils, which contain Cuniloside B, have been used in the preservation of apple and pear fruits . They have been found to decrease the growth of Penicillium expansum, a fungus that causes postharvest diseases . This suggests that Cuniloside B could potentially be used in the development of natural fungicides.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-SKNUFNKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eucalmaidin E | |

CAS RN |

1187303-40-7 |

Source

|

| Record name | Eucalmaidin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?

A1: Cuniloside B, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between Cuniloside B presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of Cuniloside B compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of Cuniloside B in all examined trees from two different populations. [] This finding indicates a widespread occurrence of Cuniloside B at both inter- and intra-species levels within the Eucalyptus genus.

Q2: Where is Cuniloside B localized within Eucalyptus leaves?

A2: Cuniloside B, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of Cuniloside B within these secretory cavities.

Q3: What is the potential significance of Cuniloside B in Eucalyptus trees?

A3: While the exact ecological function of Cuniloside B remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that Cuniloside B concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.

Q4: What is the chemical structure of Cuniloside B?

A4: While the provided abstracts lack specific details on the chemical structure, they mention that Cuniloside B is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)

![(1S,4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1151971.png)